trans-2-Butenyl acetate
Overview
Description
Trans-2-Butenyl acetate: is an organic compound with the molecular formula C6H10O2. It is an ester formed from the reaction of trans-2-buten-1-ol and acetic acid. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Trans-2-Butenyl acetate can be synthesized through the esterification of trans-2-buten-1-ol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, this compound is produced by the same esterification process but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous distillation to remove the water formed during the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trans-2-Butenyl acetate can undergo oxidation reactions to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of trans-2-buten-1-ol.
Substitution: The acetate group in this compound can be substituted by other nucleophiles, leading to the formation of different esters or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Products can include aldehydes, ketones, or carboxylic acids.
Reduction: The primary product is trans-2-buten-1-ol.
Substitution: Various esters or other derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Trans-2-Butenyl acetate is used as a reagent in organic synthesis, particularly in the preparation of other esters and organic compounds.
Biology:
- It is used in studies related to the olfactory system due to its distinct fruity odor.
Medicine:
- Research is ongoing to explore its potential applications in pharmaceuticals, particularly in drug delivery systems.
Industry:
- Widely used in the flavor and fragrance industry to impart fruity notes to various products.
- Used as a solvent in some industrial applications.
Mechanism of Action
Mechanism:
- The primary mechanism of action of trans-2-butenyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor.
- In chemical reactions, the acetate group can act as a leaving group, facilitating various substitution and elimination reactions.
Molecular Targets and Pathways:
- In biological systems, the molecular targets are primarily olfactory receptors.
- In chemical reactions, the pathways involve nucleophilic substitution and ester hydrolysis mechanisms.
Comparison with Similar Compounds
Cis-2-Butenyl acetate: Similar in structure but with different spatial arrangement, leading to different chemical and physical properties.
2-Butenyl propionate: Similar ester but with a propionate group instead of an acetate group.
2-Butenyl butyrate: Another similar ester with a butyrate group.
Uniqueness:
- Trans-2-Butenyl acetate is unique due to its specific trans configuration, which affects its reactivity and interaction with biological receptors.
- Its distinct fruity odor makes it particularly valuable in the flavor and fragrance industry compared to its cis isomer and other similar esters.
Properties
IUPAC Name |
[(E)-but-2-enyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-4-5-8-6(2)7/h3-4H,5H2,1-2H3/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHXJHGRIHUOTG-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCOC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/COC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014676 | |
Record name | 2-Buten-1-ol, 1-acetate, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401014676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7204-29-7 | |
Record name | 2-Buten-1-ol, 1-acetate, (2E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7204-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Buten-1-ol, 1-acetate, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007204297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Buten-1-ol, 1-acetate, (2E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Buten-1-ol, 1-acetate, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401014676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-2-butenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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